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Abstract
This application note provides a detailed protocol for the laboratory-scale synthesis of

hexanenitrile, a valuable intermediate in organic synthesis for the pharmaceutical and

specialty chemical industries. The primary method detailed is the nucleophilic substitution of 1-

bromohexane using sodium cyanide in a polar aprotic solvent, a robust and high-yielding

procedure. This document is intended for researchers, scientists, and drug development

professionals, offering comprehensive experimental procedures, characterization data, and a

visual workflow to ensure successful synthesis.

Introduction
Hexanenitrile, also known as capronitrile or pentyl cyanide, is a six-carbon aliphatic nitrile. Its

chemical structure, featuring a terminal cyano group, makes it a versatile precursor for the

synthesis of a variety of organic compounds, including amines, amides, and carboxylic acids.

The synthesis of nitriles is a fundamental transformation in organic chemistry, with several

established methods. Among these, the Kolbe nitrile synthesis, which involves the reaction of

an alkyl halide with a metal cyanide, is a common and efficient approach for preparing aliphatic

nitriles.[1][2] This method proceeds via a bimolecular nucleophilic substitution (SN2)

mechanism, where the cyanide ion displaces the halide.[3] The choice of solvent is crucial for

the success of this reaction, with polar aprotic solvents like dimethyl sulfoxide (DMSO) being

particularly effective at solvating the metal cation and enhancing the nucleophilicity of the

cyanide anion, leading to rapid and efficient reactions with high yields.[4]
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This application note details a laboratory-scale protocol for the synthesis of hexanenitrile from

1-bromohexane and sodium cyanide in DMSO, adapted from the well-established work of

Friedman and Shechter.[4]

Materials and Methods
Materials and Equipment

1-Bromohexane (C₆H₁₃Br, MW: 165.07 g/mol )

Sodium Cyanide (NaCN, MW: 49.01 g/mol )

Dimethyl Sulfoxide (DMSO, (CH₃)₂SO, MW: 78.13 g/mol ), anhydrous

Diethyl ether ((C₂H₅)₂O)

Saturated sodium chloride solution (Brine)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Reflux condenser

Heating mantle with a magnetic stirrer

Separatory funnel

Rotary evaporator

Simple distillation apparatus

Standard laboratory glassware

Safety Precautions: Sodium cyanide is highly toxic and should be handled with extreme care in

a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including

gloves, safety goggles, and a lab coat. In case of contact with acid, highly toxic hydrogen

cyanide gas is evolved. All cyanide-containing waste must be quenched with an oxidizing agent

like bleach before disposal according to institutional safety protocols.
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Experimental Protocol: Synthesis of Hexanenitrile
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux

condenser was charged with sodium cyanide (12.25 g, 0.25 mol). Anhydrous dimethyl

sulfoxide (100 mL) was added, and the suspension was stirred.

Addition of Alkyl Halide: 1-Bromohexane (33.0 g, 0.20 mol) was added to the stirred

suspension at room temperature.

Reaction: The reaction mixture was heated to 90-100 °C using a heating mantle and

maintained at this temperature for 2 hours with vigorous stirring. The progress of the reaction

can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Work-up: After cooling to room temperature, the reaction mixture was poured into 200 mL of

water and extracted with diethyl ether (3 x 75 mL).

Washing: The combined organic extracts were washed with water (2 x 100 mL) and then

with saturated brine (1 x 100 mL).

Drying and Concentration: The organic layer was dried over anhydrous magnesium sulfate,

filtered, and the solvent was removed under reduced pressure using a rotary evaporator.

Purification: The crude product was purified by simple distillation to afford hexanenitrile as a

colorless liquid.

Results and Discussion
The synthesis of hexanenitrile from 1-bromohexane via nucleophilic substitution with sodium

cyanide is a highly efficient method. The use of DMSO as the solvent facilitates the dissolution

of sodium cyanide and promotes the SN2 reaction, leading to high yields.

Quantitative Data
The following table summarizes representative data for the synthesis of aliphatic nitriles from

alkyl halides using sodium cyanide in DMSO, based on literature precedents.[4]
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Starting
Material

Product Solvent
Temperatur
e (°C)

Time (h) Yield (%)

1-

Chlorobutane
Valeronitrile DMSO 120-125 8 94

1-

Bromohexan

e

Hexanenitrile DMSO 90-100 2
>90

(expected)

Characterization of Hexanenitrile
The identity and purity of the synthesized hexanenitrile can be confirmed by spectroscopic

methods.

Spectroscopic Data:

Infrared (IR) Spectroscopy: The IR spectrum of hexanenitrile exhibits a characteristic sharp

absorption band for the nitrile (C≡N) stretch.[5][6][7]

νC≡N: ~2245 cm⁻¹

νC-H: ~2870-2960 cm⁻¹

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides

information about the proton environments in the molecule.[5][8]

δ ~2.3 ppm (triplet, 2H, -CH₂CN)

δ ~1.6 ppm (quintet, 2H, -CH₂CH₂CN)

δ ~1.4 ppm (multiplet, 4H, -CH₂(CH₂)₂CH₃)

δ ~0.9 ppm (triplet, 3H, -CH₃)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum confirms the

carbon framework.[1][5]
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δ ~119 ppm (-C≡N)

δ ~31 ppm (-CH₂CH₂CH₂CH₂CN)

δ ~25 ppm (-CH₂CH₂CN)

δ ~22 ppm (-CH₂CH₃)

δ ~17 ppm (-CH₂CN)

δ ~13 ppm (-CH₃)

Workflow and Pathway Visualization
The experimental workflow for the synthesis of hexanenitrile is depicted below.
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Experimental Workflow for Hexanenitrile Synthesis

Reaction Setup:
Charge flask with NaCN and DMSO

Add 1-Bromohexane

Stirring

Heat Reaction Mixture
(90-100°C, 2h)

Heating

Work-up:
Quench with water, extract with diethyl ether

Cooling

Washing:
Wash with water and brine

Drying and Concentration:
Dry with MgSO4, evaporate solvent

Purification:
Simple Distillation

Hexanenitrile
(Final Product)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SN2 Mechanism for Hexanenitrile Synthesis

Reactants

Transition State

Products

⁻:C≡N (Cyanide Ion)

[NC⋯CH₂(CH₂)₄CH₃⋯Br]⁻

CH₃(CH₂)₄CH₂-Br

NC-CH₂(CH₂)₄CH₃ Br⁻ (Bromide Ion)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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